N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a tetrachlorinated isoindoline dione moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the tetrachlorinated isoindoline dione intermediate, which is then coupled with a thiophene derivative under specific reaction conditions. The process often requires the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in scaling up the synthesis while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindoline dione moiety can be reduced to form hydroxyl derivatives.
Substitution: Halogen atoms in the tetrachlorinated ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the isoindoline dione moiety may produce hydroxylated derivatives.
Scientific Research Applications
N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrachlorophthalic anhydride: Shares the tetrachlorinated ring structure but lacks the thiophene and carboxamide groups.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but differ in the functional groups attached.
Indole derivatives: Compounds with similar heterocyclic structures but different substituents and functional groups.
Uniqueness
N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is unique due to its combination of a tetrachlorinated isoindoline dione moiety with a thiophene ring and a carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl4N2O3S/c1-8-7-9(4-5-10(8)25-18(27)11-3-2-6-30-11)26-19(28)12-13(20(26)29)15(22)17(24)16(23)14(12)21/h2-7H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNPAIBSMIIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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